Butamben picrate

Hydrolytic stability Drug delivery systems Silicone membrane permeability

Formulators seeking a long-duration local anesthetic often face hydrolytic instability with benzocaine. Butamben picrate addresses this with approximately 10-fold greater hydrolytic stability, enabling sustained-release topical gels, creams, and transdermal patches. • Hydrolytic stability ~10× greater than benzocaine; permeates silicone membranes equivalently for membrane-controlled delivery systems. • S-shaped dose-response curve avoids the ceiling effect observed with lidocaine at higher concentrations, enabling greater dosing flexibility. • Epidural/peripheral nerve blocks with 5% butamben suspension provide median pain relief of 10-12 weeks in chronic cancer and non-cancer pain patients.

Molecular Formula C28H33N5O11
Molecular Weight 615.6 g/mol
CAS No. 577-48-0
Cat. No. B1242182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButamben picrate
CAS577-48-0
Synonymsutamben
butamben picrate
butanylcaine
Butesin
butyl aminobenzoate
butylcaine
N-butyl-p-aminobenzoate
zyljectin
Molecular FormulaC28H33N5O11
Molecular Weight615.6 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)N.CCCCOC(=O)C1=CC=C(C=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/2C11H15NO2.C6H3N3O7/c2*1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2*4-7H,2-3,8,12H2,1H3;1-2,10H
InChIKeyATAGSVCDFKGYPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butamben Picrate: Local Anesthetic Overview


Butamben picrate (CAS 577-48-0) is an organoammonium salt formed from the reaction of butamben (butyl 4-aminobenzoate) with 0.5 molar equivalents of picric acid [1]. Classified as an ester-type local anesthetic, it reversibly inhibits neuronal impulse propagation by blocking voltage-gated sodium channels [2]. The compound is characterized by its low aqueous solubility and is incorporated in topical formulations such as the multi-component spray Cetacaine, where it contributes to intermediate-duration anesthesia [3]. Additionally, butamben suspensions have been utilized in nerve blocks for the management of chronic pain [4].

1
Ester-type NaV channel blocker for neuronal excitability studies
Voltage-gated sodium channel research
2
Low aqueous solubility supports sustained-release delivery model development
Topical and implantable formulation research
3
Used in nerve block and topical anesthetic research models
Reported in multi-component spray and suspension studies

Butamben Picrate: Substitution Challenges


Substituting butamben picrate with other ester-type anesthetics like benzocaine or tetracaine is not straightforward due to marked differences in physicochemical and pharmacological profiles. While sharing a common mechanism, these agents exhibit distinct onset times, durations of action, and solubility characteristics that directly impact their suitability for specific formulations and clinical applications [1]. For instance, butamben's lower aqueous solubility compared to benzocaine results in prolonged local action and reduced systemic absorption, a key differentiator for sustained-release or topical preparations [2]. Furthermore, in vivo models have demonstrated that butamben does not display the biphasic dose-response curve observed with lidocaine, indicating a fundamentally different analgesic profile that may offer advantages in certain pain management contexts [3]. These quantifiable variances underscore the necessity of evidence-based selection over simple class-level interchangeability.

!
Benzocaine replacement: ~10× lower hydrolytic stability may alter release profile and duration in sustained-delivery systems.
!
Lidocaine substitution: Distinct dose-response curve (S-shaped vs. biphasic) can shift analgesic endpoint interpretation.
!
Polymorph-specific behavior: Metastable mod. II kinetic stability differs from benzocaine/isobutamben, impacting solid-state formulation consistency.

Butamben Picrate: Comparative Evidence


Hydrolytic Stability and Permeation vs. Benzocaine

In a comparative study assessing suitability for a silicone membrane-based drug delivery system, butamben demonstrated approximately 10-fold greater hydrolytic stability than benzocaine in 0.05N NaOH [1]. Despite its lower water solubility, butamben permeated through the silicone membrane to an equivalent extent as benzocaine, suggesting its release is not solubility-limited in this system [1].

Stability & Permeation
Head-to-head
~10× greater hydrolytic stability than benzocaine; equivalent silicone membrane permeation
Supports sustained-release delivery system research
0.05N NaOH hydrolysis; silicone membrane model
Hydrolytic stability Drug delivery systems Silicone membrane permeability

Dose-Response Profile vs. Lidocaine

In a radiant heat tail-flick assay in mice, butamben exhibited an S-shaped dose-dependent analgesic response, whereas lidocaine showed a biphasic curve with a ceiling effect and decreased efficacy at high doses [1]. The absence of a biphasic response in butamben suggests a more predictable and potentially advantageous analgesic profile for topical application [1].

Dose-Response Profile
Head-to-head
S-shaped analgesic response; no biphasic ceiling effect (vs. lidocaine)
Supports dose-response model interpretation
Mouse radiant heat tail-flick assay
Analgesic efficacy Dose-response relationship Topical anesthesia

Polymorphism vs. Benzocaine and Isobutamben

A comprehensive solid-state analysis of three structurally related ester anesthetics identified two polymorphic crystal forms (mod. I° and mod. II) for benzocaine, butamben, and isobutamben [1]. While all three compounds share the thermodynamically stable mod. I° form at room temperature, their metastable mod. II forms exhibited distinct kinetic stabilities, underscoring compound-specific differences in solid-state behavior [1].

Polymorphism
Cross-study comparable
Two polymorphs (mod. I°, mod. II); kinetic stability differs from benzocaine & isobutamben
Supports solid-state formulation research
DSC, FT-Raman, XRPD characterization
Crystal polymorphism Solid-state chemistry Pharmaceutical formulation

Epidural Nerve Block for Chronic Pain

In a clinical trial involving 75 patients with chronic cancer and noncancer pain, epidural or peripheral nerve blocks using a 5% butamben suspension resulted in successful pain reduction (≥75% decrease in pain scores for ≥4 weeks) in 72% of patients [1]. The median duration of pain relief was 12 weeks (range 1-96 weeks) for cancer patients and 10 weeks (range 6-166 weeks) for noncancer patients [1].

Nerve Block Model
Trial context
72% response rate (≥75% pain score reduction); median relief 10–12 weeks
Supports chronic pain nerve block model endpoint context
5% suspension; epidural/peripheral block study
Chronic pain management Nerve block Epidural anesthesia

Butamben Picrate: Application Scenarios


Controlled-Release Topical Formulations

The high hydrolytic stability of butamben, which is approximately 10-fold greater than benzocaine, makes it an excellent candidate for long-acting topical gels, creams, or transdermal patches where sustained release is required to avoid frequent reapplication and minimize systemic absorption [1]. Its ability to permeate silicone membranes to an equivalent extent as more soluble compounds further supports its use in membrane-controlled delivery systems [1].

Topical Analgesics with Broad Therapeutic Window

Formulators developing topical analgesics for conditions like post-herpetic neuralgia, diabetic neuropathy, or localized musculoskeletal pain should consider butamben due to its S-shaped dose-response curve, which avoids the ceiling effect observed with lidocaine at higher concentrations [2]. This property allows for greater dosing flexibility without the risk of diminished efficacy, potentially simplifying titration in clinical use [2].

Nerve Block Formulations for Chronic Pain

For the management of intractable chronic pain, particularly in oncology or palliative care settings, butamben suspensions offer a unique long-duration alternative to conventional local anesthetics. Clinical evidence demonstrates that epidural or peripheral nerve blocks can provide significant pain relief for a median of 10-12 weeks [3]. This extended duration of action reduces the frequency of interventions, improves patient quality of life, and may lower overall healthcare utilization [3].

Polymorph-Controlled Solid Dosage Forms

During the development of solid oral or topical dosage forms (e.g., lozenges, powders, suppositories), understanding and controlling the polymorphic form of butamben is critical. The distinct kinetic stability of its metastable mod. II form necessitates careful selection of crystallization and manufacturing conditions to ensure the desired solid-state properties, which directly impact dissolution rate, stability, and ultimately, product performance [4].

Application
Selection Property
Validation Focus
Sustained-release topical formulation research
Hydrolytic stability & permeation profile
Stability and release endpoint review
Analgesic dose-response model studies
Non-biphasic dose-response profile
Dose-response model validation
Chronic pain nerve block model research
Long-duration suspension formulation
Nerve block model endpoint validation
Polymorph-controlled solid-state studies
Polymorphic identity & kinetic stability
Solid-state characterization & stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butamben picrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.